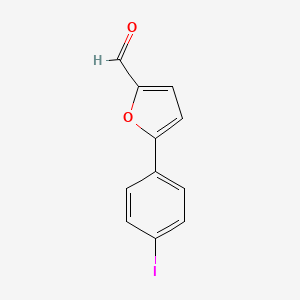

5-(4-Iodophenyl)furan-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-iodophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7IO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJCFJXXZJFWDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403115 | |

| Record name | 5-(4-iodophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64251-78-1 | |

| Record name | 5-(4-iodophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(4-Iodophenyl)furan-2-carbaldehyde chemical properties and solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known chemical properties and solubility of 5-(4-Iodophenyl)furan-2-carbaldehyde. Due to the limited availability of specific experimental data for this compound, this guide incorporates information from closely related analogs to offer a comprehensive profile for research and development purposes.

Core Chemical Properties

While specific experimental data for this compound is not extensively documented, its fundamental properties can be inferred from its structure and data available for analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 5-(2-Iodophenyl)furan-2-carbaldehyde | 5-(4-Bromophenyl)furan-2-carbaldehyde | 5-(4-Nitrophenyl)furan-2-carbaldehyde |

| Molecular Formula | C₁₁H₇IO₂ | C₁₁H₇IO₂ | C₁₁H₇BrO₂ | C₁₁H₇NO₄ |

| Molecular Weight | 298.08 g/mol | 298.08 g/mol | 251.08 g/mol | 217.18 g/mol [1] |

| Melting Point | Data not available | Data not available | Data not available | 204-206 °C[1] |

| Boiling Point | Data not available | Data not available | Data not available | 406.8 °C (Predicted)[1] |

| Appearance | Likely a solid | --- | Solid | --- |

Spectroscopic Data

Table 2: Expected Spectroscopic Characteristics for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the aldehyde proton (CHO), furan ring protons, and the protons on the iodophenyl ring. |

| ¹³C NMR | Signals for the carbonyl carbon, carbons of the furan and iodophenyl rings. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde, C-O-C stretch of the furan ring, and C-I stretch. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. |

Solubility Profile

The solubility of this compound is predicted to be in line with other polar aromatic aldehydes.

Table 3: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The polar aldehyde and furan oxygen may allow for limited hydrogen bonding with water, but the large nonpolar iodophenyl group will limit overall solubility. |

| Polar Organic Solvents (e.g., DMSO, DMF, Acetone, Ethanol) | Soluble | The polar nature of the aldehyde and furan ring will facilitate dissolution in these solvents. |

| Nonpolar Organic Solvents (e.g., Hexane, Toluene) | Slightly soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

Experimental Protocols

While specific experimental protocols for this compound are not published, the following are general methodologies that would be employed for its synthesis and characterization.

Synthesis of 5-Aryl-furan-2-carbaldehydes (General Procedure)

A common method for the synthesis of 5-aryl-furan-2-carbaldehydes is the Suzuki coupling reaction.[1]

-

Reaction Setup: In a round-bottom flask, dissolve 5-bromofuran-2-carbaldehyde and (4-iodophenyl)boronic acid in a suitable solvent such as 1,4-dioxane.

-

Catalyst and Base: Add a palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride, and an aqueous solution of a base, such as sodium carbonate.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen) at a temperature typically ranging from 80-100 °C for several hours.

-

Workup: After the reaction is complete, cool the mixture and filter it to remove the catalyst. The organic product is then extracted using a suitable organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Characterization Protocols

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: Record ¹H and ¹³C NMR spectra to determine the chemical structure by analyzing chemical shifts, coupling constants, and integration of the signals.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet method) or as a thin film.

-

Analysis: Obtain the IR spectrum to identify the characteristic functional groups present in the molecule, such as the aldehyde C=O stretch and aromatic C-H bends.

-

-

Mass Spectrometry (MS):

-

Analysis: Use a suitable ionization technique (e.g., Electrospray Ionization - ESI) to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

-

-

Melting Point Determination:

-

Procedure: Use a standard melting point apparatus to determine the temperature range over which the solid compound melts. A sharp melting point range is indicative of high purity.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

Caption: General workflow for the synthesis and characterization of this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-Aryl-2-furaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 5-arylfuran-2-carbaldehydes, a class of organic compounds with significant interest in medicinal chemistry and materials science. This document details experimental protocols for their synthesis and NMR analysis, presents a compilation of spectral data, and offers insights into the structural elucidation of these molecules.

Introduction

5-Aryl-2-furaldehydes are heterocyclic aldehydes that serve as versatile building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals and functional materials. The substitution pattern on the furan ring and the nature of the aryl group significantly influence their chemical reactivity and biological activity. Accurate structural characterization is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide focuses on the detailed interpretation of ¹H and ¹³C NMR spectra for a series of 5-arylfuran-2-carbaldehydes, providing a foundational understanding for researchers in the field.

Synthesis of 5-Aryl-2-furaldehydes

A common and efficient method for the synthesis of 5-arylfuran-2-carbaldehydes is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between 5-bromo-2-furaldehyde and an appropriate arylboronic acid.

General Synthetic Protocol: Suzuki-Miyaura Coupling

A mixture of 5-bromo-2-furaldehyde (1 equivalent), the desired arylboronic acid or arylboronic pinacol ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (typically 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents) is prepared in a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane, toluene, or DMF, and water. The reaction mixture is then heated, typically between 80-110 °C, under an inert atmosphere (e.g., nitrogen or argon) for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-arylfuran-2-carbaldehyde.[1][2][3]

NMR Spectroscopy: Experimental Protocol

High-quality NMR spectra are essential for unambiguous structural assignment. The following section outlines a standard protocol for the preparation of samples and acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation

-

Sample Quantity : For ¹H NMR spectroscopy, dissolve 5-25 mg of the purified 5-arylfuran-2-carbaldehyde in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[4][5][6]

-

Solvent Selection : Chloroform-d (CDCl₃) is a common choice for these compounds due to its excellent dissolving power for a wide range of organic molecules. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can also be used depending on the solubility of the specific derivative. It is crucial to use high-purity deuterated solvents to minimize interfering signals.

-

Filtration : To ensure the best possible spectral resolution by removing any particulate matter, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra in CDCl₃, with its signal set to 0.00 ppm.

Data Acquisition

NMR spectra should be recorded on a spectrometer with a proton frequency of at least 300 MHz to ensure adequate signal dispersion.

-

¹H NMR Acquisition :

-

A standard single-pulse experiment is typically sufficient.

-

Key parameters to consider include the spectral width, acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds). For quantitative measurements, a longer relaxation delay is necessary to ensure complete relaxation of all protons.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon atom.

-

Due to the low natural abundance of the ¹³C isotope and its longer relaxation times, a larger number of scans is required compared to ¹H NMR.

-

Key parameters include the spectral width, a sufficient acquisition time, and often a relaxation delay, especially for quaternary carbons.

-

¹H and ¹³C NMR Data of 5-Aryl-2-furaldehydes

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts (δ) in ppm for a series of 5-arylfuran-2-carbaldehydes. The data is compiled from available literature and is typically recorded in CDCl₃.

General Structure and Numbering Scheme

¹H NMR Data

| Compound | Ar Substituent (R) | δ (ppm) CHO (s) | δ (ppm) H-3 (d) | δ (ppm) H-4 (d) | δ (ppm) Aryl Protons | J (Hz) H3-H4 |

| 1 | H | ~9.67 | ~7.35 | ~6.80 | ~7.75 (d), ~7.45 (t), ~7.30 (t) | ~3.7 |

| 2 | 4-CH₃ | ~9.65 | ~7.32 | ~6.75 | ~7.65 (d), ~7.25 (d) | ~3.7 |

| 3 | 4-OCH₃ | ~9.62 | ~7.29 | ~6.68 | ~7.70 (d), ~7.00 (d) | ~3.7 |

| 4 | 4-Cl | ~9.66 | ~7.38 | ~6.82 | ~7.70 (d), ~7.45 (d) | ~3.7 |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Multiplicities are denoted as s (singlet), d (doublet), and t (triplet).

¹³C NMR Data

| Compound | Ar Substituent (R) | δ (ppm) CHO | δ (ppm) C-2 | δ (ppm) C-5 | δ (ppm) C-3 | δ (ppm) C-4 | δ (ppm) Aryl Carbons |

| 1 | H | ~177.8 | ~152.9 | ~158.0 | ~122.0 | ~110.0 | ~129.5, ~129.0, ~125.0, ~129.8 |

| 2 | 4-CH₃ | ~177.7 | ~153.0 | ~158.5 | ~121.8 | ~109.5 | ~140.0, ~129.8, ~125.0, ~21.5 (CH₃) |

| 3 | 4-OCH₃ | ~177.6 | ~153.2 | ~159.0 | ~121.5 | ~108.8 | ~161.0, ~126.5, ~114.5, ~122.5, ~55.5 (OCH₃) |

| 4 | 4-Cl | ~177.7 | ~152.5 | ~157.0 | ~122.5 | ~110.5 | ~136.0, ~129.5, ~126.0, ~128.0 |

Note: Chemical shifts for aromatic carbons can sometimes overlap. Assignments are based on typical values and may require 2D NMR experiments for definitive confirmation.

Spectral Interpretation and Structural Correlations

The ¹H and ¹³C NMR spectra of 5-arylfuran-2-carbaldehydes exhibit characteristic patterns that are highly informative for structure elucidation.

¹H NMR Spectrum

-

Aldehyde Proton : The proton of the aldehyde group (-CHO) typically appears as a sharp singlet in the downfield region of the spectrum, usually between δ 9.6 and 9.7 ppm. This is a highly diagnostic peak.

-

Furan Protons : The two protons on the furan ring, H-3 and H-4, appear as doublets due to their coupling to each other. The coupling constant, ³J(H3-H4), is typically around 3.7 Hz. H-3, being adjacent to the electron-withdrawing aldehyde group, resonates further downfield (δ ~7.3-7.4 ppm) compared to H-4 (δ ~6.7-6.8 ppm).

-

Aryl Protons : The chemical shifts and splitting patterns of the aromatic protons depend on the substitution pattern of the aryl ring. For a para-substituted phenyl ring, two doublets are typically observed, corresponding to the ortho and meta protons. The electronic nature of the substituent at the para position influences the chemical shifts of these protons.

¹³C NMR Spectrum

-

Aldehyde Carbonyl : The carbon of the aldehyde group is highly deshielded and appears at the downfield end of the spectrum, typically around δ 177-178 ppm.

-

Furan Carbons : The furan ring carbons show distinct chemical shifts. C-2, attached to the aldehyde, and C-5, attached to the aryl group, are the most downfield of the furan carbons, appearing around δ 152-153 ppm and δ 157-159 ppm, respectively. C-3 and C-4 are more shielded, resonating at approximately δ 121-123 ppm and δ 108-111 ppm, respectively.

-

Aryl Carbons : The chemical shifts of the aromatic carbons provide information about the substituent on the aryl ring. The ipso-carbon (C-1') and the carbon bearing the substituent (C-4') are particularly sensitive to the nature of the substituent.

Logical Workflow for Characterization

The following diagram illustrates the typical workflow for the synthesis and NMR characterization of 5-arylfuran-2-carbaldehydes.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. research.reading.ac.uk [research.reading.ac.uk]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

Mass Spectrometry Analysis of Iodinated Furan Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of iodinated furan compounds. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with these molecules. The guide covers key ionization techniques, fragmentation patterns, and experimental protocols, and presents quantitative data in a clear, tabular format. Additionally, it includes detailed diagrams to illustrate experimental workflows and molecular fragmentation pathways.

Introduction to Iodinated Furan Compounds and their Analysis

Iodinated furan compounds represent a class of molecules with significant biological and pharmaceutical relevance. The furan ring is a common scaffold in many bioactive compounds, and the introduction of an iodine atom can profoundly influence a molecule's pharmacological properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. A notable example is Amiodarone, a di-iodinated benzofuran derivative widely used as an antiarrhythmic drug. The analysis of these compounds and their metabolites is crucial for drug development, toxicology studies, and therapeutic drug monitoring.

Mass spectrometry (MS) is an indispensable analytical technique for the identification and quantification of iodinated furan compounds. Its high sensitivity and specificity allow for the detection of these molecules at low concentrations in complex biological matrices. This guide will delve into the nuances of applying mass spectrometry to the analysis of this specific class of compounds.

Ionization Techniques for Iodinated Furan Compounds

The choice of ionization technique is critical for the successful mass spectrometric analysis of iodinated furan compounds and depends on the analyte's properties (e.g., volatility, thermal stability, polarity) and the desired information (e.g., molecular weight confirmation, structural elucidation).

-

Electron Ionization (EI): As a "hard" ionization technique, EI is well-suited for volatile and thermally stable iodinated furans, often analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). It typically operates at 70 eV, inducing extensive fragmentation that provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation. However, the molecular ion may be weak or absent in some cases.

-

Chemical Ionization (CI): This "soft" ionization technique is an alternative for GC-MS analysis. CI uses a reagent gas (e.g., methane, isobutane, ammonia) to ionize the analyte through proton transfer or adduct formation. This results in less fragmentation and a more prominent protonated molecule ([M+H]⁺), which is useful for confirming the molecular weight.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, thermally labile, and high-molecular-weight compounds, making it the method of choice for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It generates multiply charged ions with minimal fragmentation, which is particularly useful for analyzing larger iodinated furan derivatives and their metabolites in biological fluids. In the analysis of iodinated compounds, ESI in negative ion mode can selectively detect the iodide ion (I⁻) as a product of in-source fragmentation, aiding in the identification of iodine-containing molecules.

Fragmentation Patterns of Iodinated Furan Compounds

The fragmentation of iodinated furan compounds in mass spectrometry is influenced by the ionization method and the molecule's structure. Understanding these patterns is key to identifying unknown compounds and elucidating their structures.

Under Electron Ionization (EI) , the fragmentation of simple iodinated furans is expected to follow several key pathways:

-

Cleavage of the C-I bond: The carbon-iodine bond is relatively weak and can readily cleave, leading to the loss of an iodine radical (•I) and the formation of a furyl cation, or the formation of an iodine cation (I⁺).

-

Ring cleavage: The furan ring can undergo fragmentation, leading to the formation of smaller, characteristic ions.

-

Loss of CO: A common fragmentation pathway for furans is the loss of a neutral carbon monoxide molecule.

In Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), fragmentation is induced by collision-induced dissociation (CID). For a compound like Amiodarone, characteristic fragmentation includes:

-

Loss of the diethylaminoethyl side chain: This is a common and often dominant fragmentation pathway.

-

Cleavage of the benzoyl-furan bond.

-

Deiodination: The loss of one or both iodine atoms can be observed.

Quantitative Data and Experimental Protocols

This section provides quantitative mass spectrometry data for representative iodinated furan compounds and detailed experimental protocols for their analysis.

Data Presentation

The following tables summarize the predicted electron ionization mass spectral data for 2-iodofuran and 3-iodofuran, and the experimental ESI-MS/MS data for Amiodarone and its major metabolite, Desethylamiodarone.

Table 1: Predicted Electron Ionization (EI) Mass Spectrum of 2-Iodofuran

| m/z | Predicted Relative Intensity (%) | Putative Fragment Ion |

| 194 | 100 | [C₄H₃IO]⁺• (Molecular Ion) |

| 165 | 35 | [C₃H₂IO]⁺ |

| 127 | 80 | [I]⁺ |

| 67 | 90 | [C₄H₃O]⁺ |

| 39 | 75 | [C₃H₃]⁺ |

Data predicted using a computational fragmentation model.

Table 2: Predicted Electron Ionization (EI) Mass Spectrum of 3-Iodofuran

| m/z | Predicted Relative Intensity (%) | Putative Fragment Ion |

| 194 | 100 | [C₄H₃IO]⁺• (Molecular Ion) |

| 165 | 40 | [C₃H₂IO]⁺ |

| 127 | 70 | [I]⁺ |

| 67 | 85 | [C₄H₃O]⁺ |

| 39 | 80 | [C₃H₃]⁺ |

Data predicted using a computational fragmentation model.

Table 3: ESI-MS/MS Fragmentation of Amiodarone [1]

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Neutral Loss |

| 646 | 573 | C₄H₁₀N (diethylamino group) |

| 646 | 518 | C₄H₁₀N + I |

Table 4: ESI-MS/MS Fragmentation of Desethylamiodarone [1]

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Neutral Loss |

| 618 | 547 | C₂H₅N (ethylamino group) |

| 618 | 420 | C₂H₅N + I |

Experimental Protocols

Protocol 1: GC-MS Analysis of Volatile Iodinated Furans

This protocol is a general guideline for the analysis of volatile iodinated furans, such as 2-iodofuran and 3-iodofuran.

-

Sample Preparation:

-

For liquid samples, dilute with a suitable solvent (e.g., hexane, dichloromethane) to a concentration of 1-10 µg/mL.

-

For solid samples, perform solvent extraction followed by dilution.

-

For trace analysis in complex matrices, consider headspace solid-phase microextraction (HS-SPME) for sample cleanup and concentration.

-

-

GC-MS Instrumentation:

-

Gas Chromatograph: Agilent 7890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977 MS or equivalent.

-

GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-550.

-

Protocol 2: LC-MS/MS Analysis of Amiodarone and Desethylamiodarone in Plasma [2]

This protocol is adapted from a published method for the quantification of Amiodarone and its metabolite in biological samples.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma, add an internal standard solution.

-

Add 1 mL of hexane and vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Instrumentation:

-

Liquid Chromatograph: Waters Acquity UPLC or equivalent.

-

Mass Spectrometer: Waters Micromass ZQ 4000 or equivalent triple quadrupole mass spectrometer.

-

LC Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm particle size).

-

-

LC Conditions:

-

Mobile Phase A: 0.2% formic acid in water.

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.2 mL/min.

-

Gradient: A linear gradient appropriate for the separation of the analytes.

-

Column Temperature: 45 °C.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Amiodarone transition: m/z 645.8 → [specific fragment ion]

-

Desethylamiodarone transition: m/z 617.7 → [specific fragment ion]

-

-

Visualizations: Workflows and Pathways

Experimental Workflow

References

An In-depth Technical Guide to the Synthesis of 5-(4-Iodophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to 5-(4-Iodophenyl)furan-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The document details established experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction workflows.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and functional materials. The presence of the furan-2-carbaldehyde moiety allows for a wide range of subsequent chemical transformations, while the 4-iodophenyl group provides a reactive handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide focuses on the most prevalent and efficient methods for the preparation of this compound.

Core Synthesis Pathways

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a highly favored and well-documented method. An alternative, though less commonly reported for this specific product, is the Meerwein arylation.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. In the context of synthesizing this compound, this reaction typically involves the coupling of a halogenated furan-2-carbaldehyde with an arylboronic acid in the presence of a palladium catalyst and a base.

A logical and commonly employed approach is the reaction of 5-bromo-2-furaldehyde with 4-iodophenylboronic acid.

The following is a representative experimental protocol adapted from procedures for similar 5-arylfuran-2-carbaldehydes.

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 5-bromo-2-furaldehyde (1.0 eq.), 4-iodophenylboronic acid (1.1-1.5 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Subsequently, add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.), as an aqueous solution.

-

Reaction Conditions: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80°C to 100°C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Meerwein Arylation

The Meerwein arylation offers a direct approach to 5-arylfuran derivatives from furfural itself. This reaction involves the copper-catalyzed arylation of an activated alkene (in this case, the furan ring) with an aryl diazonium salt. For the synthesis of this compound, the diazonium salt would be generated in situ from 4-iodoaniline.

The following is a general procedure for the Meerwein arylation of furfural.

-

Diazotization: Dissolve 4-iodoaniline (1.0 eq.) in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO₂, 1.0-1.2 eq.) in water dropwise while maintaining the low temperature to form the aryl diazonium salt in situ.

-

Coupling Reaction: In a separate flask, dissolve furfural (1.0-1.5 eq.) and a copper(II) catalyst, such as copper(II) chloride (CuCl₂, catalytic amount), in a suitable solvent like acetone.

-

Addition: Slowly add the cold diazonium salt solution to the furfural solution with vigorous stirring. The reaction is often exothermic and may require cooling to maintain the desired temperature.

-

Reaction Completion: Stir the reaction mixture at a controlled temperature (often below room temperature) for several hours until the evolution of nitrogen gas ceases.

-

Work-up and Purification: Pour the reaction mixture into water and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Quantitative Data

| Compound | Synthesis Method | Starting Materials | Catalyst | Base/Reagents | Solvent | Yield (%) | Melting Point (°C) |

| 5-(4-Chlorophenyl)furan-2-carbaldehyde | Meerwein Arylation | 4-Chloroaniline, Furfural | CuCl₂ | NaNO₂, HCl | Water | 45.2 | 126-128[1] |

| Methyl 5-(4-nitrophenyl)furan-2-carboxylate | Suzuki Coupling | Methyl 5-bromofuran-2-carboxylate, (4-Nitrophenyl)boronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | - | 194 |

Note: The yield for the Suzuki coupling of the nitro analog was not explicitly stated for the ester intermediate in the cited source.

Characterization Data (Predicted and Analogous)

The following table summarizes the expected and reported spectroscopic data for this compound and its analogs.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| Furan-2-carbaldehyde | 9.64 (s, 1H, CHO), 7.68 (m, 1H, H5), 7.25 (m, 1H, H3), 6.59 (m, 1H, H4)[2] | 177.9 (CHO), 152.9 (C2), 148.1 (C5), 121.1 (C3), 112.6 (C4)[2] | ~1670 (C=O stretch) |

| 5-(4-Chlorophenyl)furan-2-carbaldehyde | 9.65 (s, 1H, CHO), 7.75 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 7.35 (d, 1H, furan-H), 6.90 (d, 1H, furan-H) | - | - |

| This compound (Predicted) | ~9.7 (s, 1H, CHO), ~7.8 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~7.4 (d, 1H, furan-H), ~7.0 (d, 1H, furan-H) | ~178 (CHO), ~158 (C5-furan), ~153 (C2-furan), ~138 (Ar-C), ~127 (Ar-C), ~124 (C3-furan), ~110 (C4-furan), ~95 (C-I) | ~1670 (C=O stretch) |

Note: NMR data for the chloro- and iodo-substituted compounds are based on typical chemical shifts and coupling patterns observed for similar structures. The IR data is an approximation based on the characteristic aldehyde carbonyl stretch.

Conclusion

The synthesis of this compound can be approached through several established synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction stands out as a highly reliable and efficient route, offering good yields and tolerance to various functional groups. The Meerwein arylation presents a more direct, albeit potentially lower-yielding, alternative. The choice of synthetic pathway will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project. The detailed protocols and comparative data provided in this guide are intended to assist researchers in the successful synthesis and characterization of this important chemical intermediate.

References

An In-depth Technical Guide to the Meerwein Arylation of Furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Meerwein arylation of furan-2-carbaldehyde, a crucial reaction for the synthesis of 5-aryl-2-furaldehydes. These compounds are significant precursors in the development of pharmaceuticals and other functional organic materials. This document details the reaction's mechanism, provides a summary of quantitative data from key studies, outlines a detailed experimental protocol, and includes visualizations of the reaction pathways and workflow.

Introduction

The Meerwein arylation is a versatile organic reaction that facilitates the addition of an aryl group to an electron-poor alkene.[1] In the context of furan-2-carbaldehyde (furfural), this reaction is a direct method for the synthesis of 5-arylfuran-2-carbaldehydes. The process involves the reaction of an in situ generated arenediazonium salt with furan-2-carbaldehyde, typically catalyzed by a copper salt.[2][3] The reaction is valued for its use of readily available starting materials and its ability to introduce aryl diversity at the 5-position of the furan ring.

Reaction Mechanism and Key Parameters

The Meerwein arylation of furan-2-carbaldehyde is understood to proceed through a radical-based mechanism. The key steps involve the reduction of the diazonium salt by a copper(I) species to generate an aryl radical. This radical then adds to the electron-rich furan ring at the 5-position. Subsequent oxidation and loss of a proton lead to the formation of the 5-arylfuran-2-carbaldehyde product.

The success and yield of the reaction are influenced by several critical parameters, including the choice of catalyst, solvent, and the nature of the anion in the arenediazonium salt.[2] Copper(II) chloride (CuCl₂) is a commonly employed and effective catalyst for this transformation.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data for the Meerwein arylation of furan-2-carbaldehyde with various arenediazonium salts. The data has been compiled from various literature sources to provide a comparative overview of the reaction's scope and efficiency.

| Aryl Diazonium Salt Precursor (Aniline) | Product | Catalyst | Solvent | Yield (%) | Reference |

| 4-Chloroaniline | 5-(4-Chlorophenyl)furan-2-carbaldehyde | CuCl₂ | Water | 45.2 | [4] |

| Substituted Anilines (general) | 5-Arylfuran-2-carbaldehydes | CuCl₂ | Not Specified | Moderate to Good | [2] |

Note: The yields of 5-arylfuran-2-carbaldehydes are reported to be dependent on the specific solvent, catalyst, and the anion of the arenediazonium salt used in the reaction.[2] For a more extensive list of substrates and yields, it is recommended to consult the full research articles.

Experimental Protocols

This section provides a detailed, generalized protocol for the Meerwein arylation of furan-2-carbaldehyde.

Materials and Reagents

-

Substituted aniline

-

Hydrochloric acid (HCl) or other suitable acid

-

Sodium nitrite (NaNO₂)

-

Furan-2-carbaldehyde

-

Copper(II) chloride (CuCl₂)

-

Acetone or other suitable organic solvent

-

Water

-

Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography

Step-by-Step Procedure

Step 1: Preparation of the Arenediazonium Salt Solution (Diazotization)

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve the substituted aniline in a suitable aqueous acid (e.g., hydrochloric acid).

-

Slowly add an aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature between 0-5 °C.

-

Stir the resulting mixture for an additional 15-30 minutes at this temperature to ensure complete formation of the arenediazonium salt. The solution should be kept cold for the next step.

Step 2: Meerwein Arylation Reaction

-

In a separate reaction vessel, dissolve furan-2-carbaldehyde and a catalytic amount of copper(II) chloride in a suitable solvent such as acetone or a mixture of acetone and water.

-

Cool this mixture in an ice bath.

-

Slowly add the freshly prepared cold arenediazonium salt solution to the furan-2-carbaldehyde solution. Vigorous gas evolution (N₂) is typically observed.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

Step 3: Work-up and Purification

-

Quench the reaction mixture by adding it to a larger volume of water.

-

Neutralize the mixture with a suitable base, such as a saturated solution of sodium bicarbonate, until the pH is neutral or slightly basic.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic layers and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 5-arylfuran-2-carbaldehyde.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed radical mechanism for the Meerwein arylation of furan-2-carbaldehyde.

Caption: Proposed radical mechanism for the copper-catalyzed Meerwein arylation.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of 5-arylfuran-2-carbaldehydes via Meerwein arylation.

Caption: General experimental workflow for the Meerwein arylation.

Conclusion

The Meerwein arylation of furan-2-carbaldehyde is a robust and valuable method for the synthesis of 5-arylfuran-2-carbaldehydes. This guide provides the fundamental knowledge, quantitative data, and a detailed experimental protocol to aid researchers in the successful application of this reaction. The provided visualizations of the reaction mechanism and experimental workflow serve as quick references for understanding and executing this important transformation in the laboratory. Further exploration of the cited literature is encouraged for a deeper understanding of the reaction's scope and limitations.

References

An In-depth Technical Guide to the Physical Properties of 5-Substituted Furan-2-Carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 5-substituted furan-2-carbaldehydes, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details their synthesis, purification, and characterization, with a focus on quantitative physical data and detailed experimental methodologies.

Introduction

5-Substituted furan-2-carbaldehydes, derivatives of the versatile platform chemical furfural, are key intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers. The nature of the substituent at the 5-position of the furan ring profoundly influences the molecule's physical and chemical properties, thereby affecting its reactivity, bioavailability, and material characteristics. Understanding these structure-property relationships is crucial for the rational design of novel compounds with desired functionalities.

Synthesis and Purification

The synthesis of 5-substituted furan-2-carbaldehydes can be achieved through various synthetic routes, primarily depending on the desired substituent. Common methods include the Vilsmeier-Haack reaction for the formylation of 2-substituted furans and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the introduction of aryl or vinyl groups.

A general synthetic pathway for obtaining 5-substituted furan-2-carbaldehydes is illustrated below:

Caption: General synthesis workflow for 5-substituted furan-2-carbaldehydes.

Purification of the synthesized compounds is critical to obtain accurate physical property data. Common purification techniques include column chromatography, distillation (for liquids), and recrystallization (for solids)[1].

Physical Properties

The physical properties of 5-substituted furan-2-carbaldehydes are summarized in the tables below. These properties are highly dependent on the nature of the substituent at the 5-position.

Melting and Boiling Points

| Substituent (R) | Compound Name | Melting Point (°C) | Boiling Point (°C) / Pressure (mmHg) | Reference(s) |

| -H | Furan-2-carbaldehyde (Furfural) | -36.5 | 161.7 / 760 | |

| -CH₃ | 5-Methylfuran-2-carbaldehyde | - | 187 / 760 | |

| -CH₂CH₂CH₃ | 5-Propylfuran-2-carbaldehyde | - | - | |

| -CH₂(CH₂)₃CH₃ | 5-Pentylfuran-2-carbaldehyde | - | - | [2] |

| -C₆H₅ | 5-Phenylfuran-2-carbaldehyde | - | - | [3] |

| -C₆H₄-4-NO₂ | 5-(4-Nitrophenyl)furan-2-carbaldehyde | - | - | [4] |

| -OCH₃ | 5-Methoxyfuran-2-carbaldehyde | - | - | [5] |

| -OCH₂CH₃ | 5-(Ethoxymethyl)furan-2-carbaldehyde | - | 267-274 / 760 | [6] |

| -NO₂ | 5-Nitrofuran-2-carbaldehyde | 37-39 | 121 / 10 | [7] |

| -Br | 5-Bromofuran-2-carbaldehyde | 81-84 | 95 / 13 | |

| -Cl | 5-Chlorofuran-2-carbaldehyde | - | - | |

| -OH | 5-Hydroxyfuran-2-carbaldehyde | - | - | [8] |

| -COCH₃ | 5-Acetylfuran-2-carbaldehyde | - | - | |

| -COOH | 5-Formyl-2-furancarboxylic acid | 202 | - | |

| -NH₂ | 5-Aminofuran-2-carbaldehyde | - | - | [9] |

| -Furan-2-yl | 5-(Furan-2-yl)furan-2-carbaldehyde | - | - | [10] |

| -CH₂(Furan-2-yl) | 5-[(Furan-2-yl)methyl]furan-2-carbaldehyde | - | - | |

| -CH₂(5-Methylfuran-2-yl) | 5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde | - | - | [11] |

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the structural elucidation and characterization of these compounds.

¹H NMR: The proton NMR spectra of 5-substituted furan-2-carbaldehydes typically show characteristic signals for the aldehydic proton (δ 9.5-9.7 ppm) and the furan ring protons. The chemical shifts and coupling constants of the furan protons are influenced by the electronic nature of the substituent at the 5-position.

¹³C NMR: The carbon NMR spectra provide valuable information about the carbon skeleton. The carbonyl carbon of the aldehyde group typically resonates in the range of δ 175-180 ppm.

IR Spectroscopy: The IR spectra of these compounds are characterized by a strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1660-1700 cm⁻¹. The C-H stretching of the aldehyde proton is observed around 2850 and 2750 cm⁻¹. The vibrations of the furan ring also give rise to characteristic bands.

A logical workflow for the characterization of a newly synthesized 5-substituted furan-2-carbaldehyde is depicted below:

Caption: Workflow for the characterization of 5-substituted furan-2-carbaldehydes.

Experimental Protocols

General Synthesis of 5-Phenylfuran-2-carbaldehyde via Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of a 5-aryl-substituted furan-2-carbaldehyde.

Materials:

-

5-Bromofuran-2-carbaldehyde

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 5-bromofuran-2-carbaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

-

Add a 3:1 mixture of toluene and water to the flask.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5-phenylfuran-2-carbaldehyde.

Determination of Melting Point

The melting point of solid derivatives is determined using a standard capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded as the melting point range.

Determination of Boiling Point

For liquid derivatives, the boiling point is determined at a specific pressure using a micro-boiling point apparatus or by distillation. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

Conclusion

This guide provides essential data and methodologies for researchers working with 5-substituted furan-2-carbaldehydes. The tabulated physical properties and detailed experimental protocols serve as a valuable resource for the synthesis, purification, and characterization of these important heterocyclic compounds. A thorough understanding of their physical properties is fundamental to unlocking their full potential in various scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Pentylfuran-2-carbaldehyde | C10H14O2 | CID 12741722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Phenyl-2-furaldehyde | C11H8O2 | CID 2769420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-(4-NITROPHENYL)FURAN-2-CARBALDEHYDE | CAS 68502-16-9 [matrix-fine-chemicals.com]

- 5. 5-Methoxyfuran-2-carbaldehyde | C6H6O3 | CID 6208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-(Ethoxymethyl)furan-2-carboxaldehyde 97 1917-65-3 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. 5-Hydroxyfuran-2-carbaldehyde | C5H4O3 | CID 135697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. 5-(Furan-2-yl)furan-2-carbaldehyde | C9H6O3 | CID 11469241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde | C11H10O3 | CID 605272 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of 5-Arylfuran-2-carbaldehydes as Synthetic Intermediates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry and materials science. Among its numerous derivatives, 5-arylfuran-2-carbaldehydes have emerged as exceptionally versatile synthetic intermediates. Their inherent reactivity, coupled with the diverse functionalities that can be introduced at the aryl moiety, makes them valuable building blocks for the construction of a wide array of complex molecules with significant biological activities and material properties. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of 5-arylfuran-2-carbaldehydes, offering detailed experimental protocols, quantitative data, and visual representations of key chemical transformations.

Synthesis of 5-Arylfuran-2-carbaldehydes

The synthesis of 5-arylfuran-2-carbaldehydes can be achieved through several efficient methods, with the most prominent being palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and the Meerwein arylation of furan-2-carbaldehyde.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of 5-arylfuran-2-carbaldehydes, it typically involves the reaction of a 5-halofuran-2-carbaldehyde (commonly 5-bromo-2-furaldehyde) with an arylboronic acid in the presence of a palladium catalyst and a base.[1] This method offers high yields and tolerates a broad range of functional groups on the arylboronic acid.

dot

Caption: General scheme of Suzuki-Miyaura coupling for 5-arylfuran-2-carbaldehyde synthesis.

Meerwein Arylation

dot

Caption: General scheme of Meerwein arylation for 5-arylfuran-2-carbaldehyde synthesis.

Quantitative Data on Synthesis

The choice of synthetic method can significantly impact the yield of the desired 5-arylfuran-2-carbaldehyde. The following table summarizes representative yields for the synthesis of various derivatives using different catalytic systems.

| Aryl Substituent | Method | Catalyst | Base | Solvent | Yield (%) | Reference |

| Phenyl | Suzuki-Miyaura | Pd(dppf)Cl2 | K2CO3 | DME | Good | [3] |

| 4-Chlorophenyl | Meerwein Arylation | CuCl2 | - | Water | 45.2 | [4] |

| 3-Methoxyphenyl | Suzuki-Miyaura | Pd(PPh3)4 | K2CO3 | Ethanol/Water/Toluene | 80 | [1] |

| 4-Tolyl | Suzuki-Miyaura | Pd(0) | KOH | Toluene/Water | Good | [5] |

| 3,5-Dimethylphenyl | Suzuki-Miyaura | Pd(0) | K3PO4 | Toluene/Water | Excellent | [5] |

| 4-Fluorophenyl | Meerwein Arylation | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

| 4-Isopropylphenyl | Meerwein Arylation | Not Specified | Not Specified | Not Specified | 65 (of derivative) | [6] |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-2-furaldehyde[1]

A mixture of 5-bromo-2-furaldehyde (1 mmol), the corresponding arylboronic acid (1.1-1.3 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (3 mmol) is taken in a round-bottomed flask. A solvent system of ethanol (4 ml), water (3 ml), and toluene (4 ml) is added. The reaction mixture is flushed with argon and sealed. The mixture is then heated at 70°C overnight. After cooling to room temperature, water (50 ml) is added, and the product is extracted with ethyl acetate (3 x 50 ml). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Meerwein Arylation of Furan-2-carbaldehyde[7]

Substituted aniline is diazotized with sodium nitrite in the presence of a mineral acid at 0-5°C to form the corresponding diazonium chloride salt. This salt is then added to a solution of furan-2-carbaldehyde in a suitable solvent (e.g., water, acetone) containing a copper(II) salt catalyst. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the evolution of nitrogen ceases. The product is then extracted with an organic solvent, and the solvent is evaporated to yield the crude 5-arylfuran-2-carbaldehyde, which can be further purified by crystallization or chromatography.

Applications in the Synthesis of Biologically Active Molecules

5-Arylfuran-2-carbaldehydes are invaluable precursors for the synthesis of a variety of heterocyclic compounds with promising pharmacological activities. One of the most notable applications is their use in multicomponent reactions, such as the Biginelli reaction, to generate dihydropyrimidinones.

The Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis, to produce dihydropyrimidinones (DHPMs).[7] When 5-arylfuran-2-carbaldehydes are employed as the aldehyde component, a diverse library of 4-(5-aryl-2-furyl)-substituted DHPMs can be synthesized.[8] These compounds have shown a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.

dot

Caption: General scheme of the Biginelli reaction using 5-arylfuran-2-carbaldehydes.

Experimental Protocol for the Biginelli Reaction[10]

A mixture of the 5-arylfuran-2-carbaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea or thiourea (1.5 mmol) in ethanol is treated with a catalytic amount of an acid catalyst (e.g., a few drops of concentrated HCl or a Lewis acid like FeCl₃·6H₂O). The mixture is then refluxed for several hours. Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration. The crude product can be recrystallized from a suitable solvent like ethanol to afford the pure dihydropyrimidinone.

Biological Activity of Derivatives

The derivatives synthesized from 5-arylfuran-2-carbaldehydes have exhibited a range of biological activities. The following table presents some examples of these activities, quantified by their half-maximal inhibitory concentration (IC50) values.

| Derivative Class | Target/Activity | IC50 (µg/mL) | Reference |

| 2-(5-(4-chlorophenyl)furan-2-yl)-5-methyl-1H-benzo[d]imidazole | Anticancer (MTT assay) | 44.5 | [9] |

| 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | Urease Inhibition | 27.1 | [5] |

| 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile | Antibacterial (Pseudomonas aeruginosa) | 29.7 | [5] |

| 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile | NO Scavenging | 45.6 | [5] |

| Rhodanine-based 4-(furan-2-yl)benzoic acids | Xanthine Oxidase Inhibition | low micromolar range | [10] |

Experimental Workflow: From Synthesis to Biological Evaluation

The development of new drug candidates from 5-arylfuran-2-carbaldehyde intermediates follows a logical workflow, from the initial synthesis to the final biological testing.

dot

References

- 1. 5-(3-METHOXY-PHENYL)-FURAN-2-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. Meerwein arylation - Wikipedia [en.wikipedia.org]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Furan Scaffold: A Privileged Motif in Drug Discovery and Biological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, has emerged as a cornerstone in medicinal chemistry. Its versatile chemical nature and ability to modulate a wide array of biological processes have cemented its status as a "privileged scaffold" in the design of novel therapeutics. This technical guide provides a comprehensive overview of the biological potential of furan-containing compounds, detailing their diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies used in their evaluation.

A Spectrum of Biological Activities

Furan-containing molecules exhibit a remarkable breadth of biological activities, positioning them as promising candidates for a multitude of therapeutic areas.[1][2] The inherent electronic properties of the furan ring, including its aromaticity and the presence of a lone pair of electrons on the oxygen atom, allow it to engage in various non-covalent interactions with biological macromolecules, thereby influencing their function.[1]

Anticancer Potential

A significant body of research highlights the potent anticancer properties of furan-based compounds.[3][4][5] These molecules can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

Several studies have reported significant cytotoxic activity of furan derivatives against various cancer cell lines. For instance, a novel series of furan-based compounds demonstrated potent activity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range.[3] Another study on novel furan derivatives and their precursors showed pronounced anti-proliferative effects against HeLa and SW620 cell lines, with IC50 values as low as 0.08 µM.[5] Furan-pyridinone derivatives have also shown promising cytotoxicity against esophageal cancer cell lines.[6]

| Compound Class | Cancer Cell Line | Biological Activity (IC50) | Reference |

| Furan-based derivatives | MCF-7 (Breast) | 2.96 µM | [3] |

| Furan-based derivatives | MCF-7 (Breast) | 4.06 µM | [3] |

| Furan derivatives and precursors | HeLa (Cervical) | 0.08 - 8.79 µM | [5] |

| Furan derivatives and precursors | SW620 (Colorectal) | Moderate to potent | [5] |

| Furopyridone derivatives | KYSE70 (Esophageal) | 0.655 µg/mL (48h) | [6] |

| Furopyridone derivatives | KYSE150 (Esophageal) | 0.655 µg/mL (48h) | [6] |

Table 1: Anticancer Activity of Selected Furan-Containing Compounds

Antimicrobial Activity

The furan scaffold is a key component in several clinically used antimicrobial agents. Nitrofurantoin, a well-known antibiotic for urinary tract infections, contains a nitrofuran ring that is crucial for its bactericidal activity. The mechanism involves the reduction of the nitro group within bacterial cells to form reactive intermediates that damage bacterial DNA and other macromolecules.[1] Research continues to explore novel furan derivatives for their efficacy against a range of microbial pathogens.

Anti-inflammatory Properties

Furan-containing compounds have demonstrated significant anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[7][8] By targeting these enzymes, these compounds can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes. For example, certain 2-arylbenzo[b]furan derivatives have been identified as potent inhibitors of human 5-LOX, 12-LOX, and 15-LOX, with IC50 values in the submicromolar to micromolar range.[7]

| Compound Class | Target Enzyme | Biological Activity (IC50) | Reference |

| 2-Arylbenzo[b]furan derivatives | 5-LOX, 12-LOX, 15-LOX | 0.21 - 4.95 µM | [7] |

| Pyridazinone derivatives | COX-2/15-LOX | Dual Inhibition | [8] |

Table 2: Anti-inflammatory Activity of Selected Furan-Containing Compounds

Neuroprotective Effects

Emerging research has shed light on the neuroprotective potential of furan-containing scaffolds, particularly in the context of neurodegenerative diseases.[9][10] One of the mechanisms underlying this neuroprotection is the antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor whose overactivation can lead to excitotoxicity and neuronal cell death.[9][10][11] Certain furan derivatives have been shown to inhibit NMDA-activated currents, with IC50 values in the micromolar range.[9][10]

| Compound | Target | Biological Activity (IC50) | Reference |

| [19F]FNM | NMDA Receptor (PCP site) | 13 - 80.8 µM | [9] |

| 2-BFI | NMDA-activated current | 124.33 ± 13.11 µM | [10] |

| RPR 104632 | NMDA Receptor (glycine site) | 55 nM ([3H]TCP binding) | [12] |

Table 3: Neuroprotective Activity of Selected Furan-Containing Compounds

Furthermore, furan-based chalcones have been investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of Parkinson's disease.[13][14] Inhibition of MAO-B can increase the levels of dopamine in the brain, offering a therapeutic strategy for this neurodegenerative disorder.

| Compound Class | Target Enzyme | Biological Activity (IC50) | Reference |

| Furan-based chalcones (KD1) | MAO-B | 0.023 ± 0.004 µM | [14] |

| Furan-based chalcones (KD9) | MAO-B | 0.015 ± 0.001 µM | [14] |

| Quinolyl-thienyl chalcones | MAO-B | 0.063 µM | [14] |

| Halogenated coumarin-chalcones | MAO-B | 0.51 µM | [14] |

Table 4: MAO-B Inhibitory Activity of Selected Furan-Containing Chalcones

Key Signaling Pathways Modulated by Furan Scaffolds

The diverse biological activities of furan-containing compounds stem from their ability to interact with and modulate critical intracellular signaling pathways.

p53 and Bcl-2 Apoptosis Pathway

In the context of cancer, many furan derivatives exert their cytotoxic effects by inducing apoptosis. One of the key pathways involved is the p53-mediated intrinsic apoptosis pathway.[3][15] The tumor suppressor protein p53 can transcriptionally activate pro-apoptotic members of the Bcl-2 family, such as Bax, and repress the expression of the anti-apoptotic protein Bcl-2.[15] This shifts the balance towards apoptosis, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases. Certain furan compounds have been shown to increase the levels of p53 and Bax while decreasing the levels of Bcl-2, thereby promoting cancer cell death.[3]

Figure 1: Furan-mediated modulation of the p53/Bcl-2 apoptosis pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses.[16][17][18][19] The MAPK pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors and other downstream effectors.[16] Dysregulation of this pathway is a hallmark of many cancers. Some furan-containing compounds have been shown to modulate the MAPK pathway, thereby inhibiting cancer cell proliferation.[11][20]

Figure 2: Inhibition of the MAPK signaling pathway by furan-containing compounds.

Experimental Protocols for Evaluating Furan Scaffolds

A variety of in vitro assays are employed to characterize the biological activity of furan-containing compounds. Below are detailed methodologies for some of the key experiments.

Cytotoxicity and Antiproliferative Assays

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the furan-containing compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated.

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the furan-containing compound at the desired concentration and for the appropriate duration to induce apoptosis.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Enzyme Inhibition Assays

MAO-B Inhibition Assay

This fluorometric assay measures the inhibition of monoamine oxidase B activity.

-

Reagent Preparation: Prepare solutions of the furan-based chalcone inhibitors, a reference inhibitor (e.g., selegiline), recombinant human MAO-B enzyme, and a substrate (e.g., tyramine).[21][22]

-

Incubation: In a 96-well black plate, add the inhibitor solution and the MAO-B enzyme solution. Incubate for 10 minutes at 37°C.[21]

-

Reaction Initiation: Start the reaction by adding a working solution containing a developer and the substrate.[21]

-

Fluorescence Measurement: Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm. The rate of fluorescence increase is proportional to MAO-B activity.[21]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of the compound.

Experimental and Logical Workflows

The discovery and development of furan-based therapeutic agents typically follow a structured workflow, from initial screening to mechanistic studies.

Figure 3: General workflow for the evaluation of furan-containing compounds.

Synthesis of Furan-Containing Scaffolds

A variety of synthetic methodologies have been developed for the construction of the furan ring system, enabling the generation of diverse libraries of compounds for biological screening.

-

Paal-Knorr Furan Synthesis: This is a classic and widely used method that involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.[1][23]

-

Fiest-Benary Furan Synthesis: This method involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like pyridine or ammonia.[1]

-

From other heterocycles: Furans can be synthesized from other heterocyclic compounds, such as the Diels-Alder reaction of oxazoles with acetylenic dienophiles.[1]

-

Modern Catalytic Methods: More recent approaches utilize transition metal catalysts, such as silver or zinc, to facilitate the synthesis of substituted furans under mild conditions.[24]

The choice of synthetic route depends on the desired substitution pattern on the furan ring and the availability of starting materials.

Conclusion

The furan scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. Its inherent chemical properties and synthetic tractability allow for the creation of a vast chemical space with diverse pharmacological profiles. The ongoing exploration of furan-containing compounds, coupled with a deeper understanding of their mechanisms of action through detailed experimental evaluation and pathway analysis, holds immense promise for the development of next-generation therapeutics to address a wide range of human diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the remarkable biological potential of this privileged heterocyclic motif.

References

- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 2. ijabbr.com [ijabbr.com]

- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Pharmacological Characterization of [18F]-FNM and Evaluation of NMDA Receptors Activation in a Rat Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fast, Non-Competitive and Reversible Inhibition of NMDA-Activated Currents by 2-BFI Confers Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of RPR 104632, a novel antagonist at the glycine site of the NMDA receptor, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The p53–Bcl-2 connection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 17. news-medical.net [news-medical.net]

- 18. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 20. mdpi.com [mdpi.com]

- 21. scispace.com [scispace.com]

- 22. assaygenie.com [assaygenie.com]

- 23. researchgate.net [researchgate.net]

- 24. Efforts towards the synthesis of furan containing bioactive compounds [shareok.org]

The Pivotal Role of Furan Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a privileged scaffold in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of furan derivatives, detailing their synthesis, mechanisms of action, and diverse pharmacological applications, supported by experimental protocols and quantitative data.

A Versatile Scaffold with a Broad Spectrum of Activity

Furan derivatives have demonstrated remarkable efficacy across a wide range of therapeutic areas. Their biological activities are diverse and potent, encompassing antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] This versatility stems from the furan ring's ability to engage in various interactions with biological targets, often enhancing the pharmacokinetic and pharmacodynamic profiles of the parent molecule.[4]

Key Therapeutic Applications of Furan Derivatives

The clinical and preclinical success of furan-containing compounds underscores their importance in drug discovery. Notable examples include:

-

Antimicrobial Agents: Nitrofurantoin is a widely used antibacterial agent for treating urinary tract infections.[1] Its mechanism involves the reduction of the nitro group by bacterial nitroreductases to form reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.[4]

-

Anti-ulcer Agents: Ranitidine, a histamine H2-receptor antagonist, was a blockbuster drug for the treatment of peptic ulcers and gastroesophageal reflux disease.[1]

-

Diuretics: Furosemide is a potent loop diuretic used to treat edema and hypertension.[5]

-

Anticancer Agents: A plethora of furan-based compounds have been investigated for their cytotoxic effects against various cancer cell lines.[6][7] Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

-

Anti-inflammatory Agents: Furan derivatives have shown significant anti-inflammatory activity by modulating inflammatory pathways and inhibiting the production of pro-inflammatory mediators.[5][8][9]

-

Neuroprotective Agents: Emerging research highlights the potential of furan derivatives in the treatment of neurodegenerative diseases by mitigating oxidative stress and neuroinflammation.[10][11]

Synthesis of Furan Derivatives: A Brief Overview

The synthesis of the furan nucleus and its derivatives can be achieved through various classical and modern organic chemistry reactions. Common strategies include:

-

Paal-Knorr Furan Synthesis: This is a widely used method involving the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.

-

Feist-Benary Furan Synthesis: This reaction utilizes the condensation of an α-halo ketone with a β-dicarbonyl compound.

-

From Carbohydrates: Furfural and 5-hydroxymethylfurfural (5-HMF), derived from the dehydration of pentoses and hexoses respectively, are key starting materials for a vast array of furan derivatives.

Quantitative Data on the Biological Activity of Furan Derivatives

The following tables summarize the quantitative data for the biological activity of selected furan derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Furan Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Furan-based pyridine carbohydrazide 4 | MCF-7 | 4.06 | [12] |

| Furan-based N-phenyl triazinone 7 | MCF-7 | 2.96 | [12] |

| Furan-2-carboxamide derivative | NCI-H460 | 0.0029 | [12] |

| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative | SCC-15 | 6.72 - 39.85 | [13] |

| 3-(furan-2-yl)pyrazolyl hybrid chalcone 7g | A549 | 27.7 µg/mL | [14] |

| 3-(furan-2-yl)pyrazolyl hybrid chalcone 7g | HepG2 | 26.6 µg/mL | [14] |

Table 2: Antimicrobial Activity of Furan Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 3-aryl-3(furan-2-yl) propanoic acid derivative 1 | Escherichia coli | 64 | [15] |

| Furan-derived chalcone 2a | Staphylococcus aureus | 256 | [7] |

| Furan-derived chalcone 2b | Staphylococcus aureus | 256 | [7] |

| Furan-derived chalcone 2c | Staphylococcus aureus | 256 | [7] |

| l-Borneol possessing 2(5H)-furanone derivative F131 | S. aureus isolates | 8 - 16 | [16] |

| l-Borneol possessing 2(5H)-furanone derivative F131 | C. albicans isolates | 32 - 128 | [16] |

| Dibenzofuran bis(bibenzyl) | Candida albicans | 16 - 512 | [9] |

| 8-geranyloxy psoralen | Staphylococcus epidermidis | 100 mg/mL | [9] |

Table 3: Anti-inflammatory Activity of Furan Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde 8 | β-glucuronidase release | 5.0 | [9] |

| 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone 6 | TNF-α formation | 2.3 | [9] |

| Furan hybrid molecule H2 | Antitryptic Activity (ATA) | 60.1 | [17] |

| Furan hybrid molecule H4 | Antitryptic Activity (ATA) | 62.23 | [17] |

| Furan hybrid molecules H1-H4 | Inhibition of Albumin Denaturation (IAD) | 114.31 - 150.99 µg/mL | [17] |

Key Signaling Pathways Modulated by Furan Derivatives

Furan derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Caption: A generalized workflow for drug discovery and development.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway